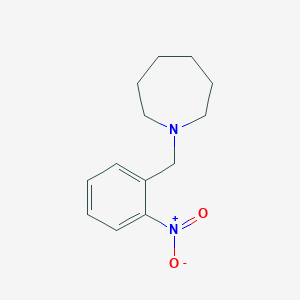![molecular formula C19H23NO3S B5639506 ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5639506.png)
ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate involves multistep synthetic routes. A common approach includes the treatment of precursor molecules with ethyl 2-cyano-3,3-dimethylthioacrylate, followed by crystallization and X-ray diffraction methods to determine the crystal structure, indicating the precise arrangement of atoms within the compound (Minga, 2005).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique for analyzing the molecular structure of such compounds, providing detailed insights into the crystallographic parameters, including unit cell dimensions, space group, and molecular geometry. The compound exhibits a monoclinic crystal system with specific geometric parameters that underline its unique structural characteristics (Minga, 2005).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate is influenced by its functional groups. The amide and ester functionalities offer sites for nucleophilic attacks, while the thiophene ring can participate in electrophilic aromatic substitution reactions. Preliminary bioassays have indicated potential fungicidal and plant growth regulation activities (Minga, 2005).
Propiedades
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-6-23-17(21)15-14(13-10-8-7-9-11-13)12(2)24-16(15)20-18(22)19(3,4)5/h7-11H,6H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVWHMGVUGIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B5639434.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)
![dimethyl 5-[(5-nitro-2-furoyl)amino]isophthalate](/img/structure/B5639455.png)
![4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5639465.png)
![N-({5-[(3-methyl-1-benzofuran-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5639473.png)
![3-(2,3,6-trifluorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639477.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639492.png)
![N-(3'-fluorobiphenyl-4-yl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5639497.png)
![3-methoxy-1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5639505.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5639513.png)
![3-({[4-(acetylamino)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5639533.png)